molecular formula C13H20ClNO2 B1441454 (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride CAS No. 1354970-45-8

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride

Cat. No. B1441454
CAS RN: 1354970-45-8
M. Wt: 257.75 g/mol
InChI Key: HQDNAMPVIGROSG-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is a complex organic compound . It contains a total of 45 bonds, including 20 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, and 2 hydroxyl groups .


Molecular Structure Analysis

The molecular structure of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is complex. It includes a six-membered aromatic ring (part of the 4-tert-butylphenyl group), a secondary amine, and a carboxylic acid . The molecule has a total of 45 bonds, including 20 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride include a molecular weight of 271.79 . It is a powder at room temperature .

Safety and Hazards

The compound (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is associated with several safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDNAMPVIGROSG-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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